1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea
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Description
1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea, also known as MTIU, is a synthetic compound that has been of interest to researchers due to its potential as a therapeutic agent. MTIU is a urea derivative and has been shown to have a range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Scientific Research Applications
Chemical Synthesis and Reactivity
Directed Lithiation of Urea Derivatives : Research by Smith, El‐Hiti, and Alshammari (2013) discusses the directed lithiation of N,N-dimethylurea and tert-butyl carbamate derivatives, showcasing methods to achieve high yields of substituted products through lithiation and electrophilic substitution, which could be analogous to synthetic pathways involving 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea (Smith, El‐Hiti, & Alshammari, 2013).
Novel Acetylcholinesterase Inhibitors : Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, evaluating their antiacetylcholinesterase activity. This study underscores the role of urea derivatives in developing pharmacologically active molecules, suggesting potential research avenues for 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea in similar domains (Vidaluc et al., 1995).
Molecular Structure and Analysis
Antitumor Activities and Docking Study : A study by Hu et al. (2018) on the synthesis, crystal structure, and antitumor activities of a specific urea compound provides a template for investigating the structure-activity relationships of urea derivatives, including 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea. Such research could inform the design of new drugs with improved efficacy and specificity (Hu et al., 2018).
Pharmacological Applications
Anti-proliferative Activity and Tumor Cell Selectivity : The pronounced anti-proliferative activity and selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, as researched by Thomas et al. (2017), illustrate the therapeutic potential of urea derivatives in cancer treatment. This suggests that similar compounds, such as 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea, could be explored for their tumor-selective properties (Thomas et al., 2017).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-14-6-5-12-10(13)11-4-2-9-3-7-15-8-9/h3,7-8H,2,4-6H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGBSAPBIPWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea |
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